molecular formula C11H20Cl2N4O B13537858 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride

Cat. No.: B13537858
M. Wt: 295.21 g/mol
InChI Key: WQKKAXSEMJCRIW-UHFFFAOYSA-N
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Description

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopropyl group, an oxadiazole ring, and a piperidine moiety. The dihydrochloride form indicates the presence of two hydrochloride ions, which often enhance the compound’s solubility in water.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride typically involves multiple steps, starting with the formation of the oxadiazole ring. One common method involves the reaction of a hydrazide with an appropriate nitrile oxide to form the oxadiazole ring . This intermediate is then reacted with a piperidine derivative under controlled conditions to form the final product. The reaction conditions often include the use of solvents like ethanol or methanol and may require heating to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to ensure the compound’s purity .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The piperidine moiety may enhance the compound’s binding affinity to its targets. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methanamine hydrochloride
  • 2-(1,2,4-Oxadiazol-5-yl)anilines
  • 2-amino-1,3,4-oxadiazole derivatives

Uniqueness

1-[(5-Cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-aminedihydrochloride stands out due to its unique combination of the oxadiazole ring and piperidine moiety. This structure imparts specific chemical and biological properties that are not observed in other similar compounds. For instance, the presence of the piperidine ring can enhance the compound’s solubility and bioavailability, making it more effective in certain applications .

Properties

Molecular Formula

C11H20Cl2N4O

Molecular Weight

295.21 g/mol

IUPAC Name

1-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]piperidin-3-amine;dihydrochloride

InChI

InChI=1S/C11H18N4O.2ClH/c12-9-2-1-5-15(6-9)7-10-13-11(16-14-10)8-3-4-8;;/h8-9H,1-7,12H2;2*1H

InChI Key

WQKKAXSEMJCRIW-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)CC2=NOC(=N2)C3CC3)N.Cl.Cl

Origin of Product

United States

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